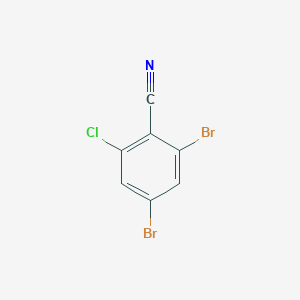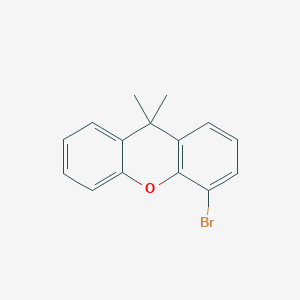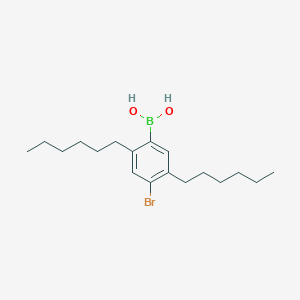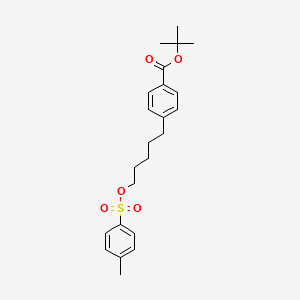![molecular formula C19H23N3O2 B13359371 2-[(1-methyl-1H-indol-4-yl)oxy]-N-{[1-(propan-2-yl)-1H-pyrrol-2-yl]methyl}acetamide](/img/structure/B13359371.png)
2-[(1-methyl-1H-indol-4-yl)oxy]-N-{[1-(propan-2-yl)-1H-pyrrol-2-yl]methyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-isopropyl-1H-pyrrol-2-yl)methyl]-2-[(1-methyl-1H-indol-4-yl)oxy]acetamide is a complex organic compound that features both pyrrole and indole moieties. These structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure makes it a subject of interest in scientific research, particularly in the fields of medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-isopropyl-1H-pyrrol-2-yl)methyl]-2-[(1-methyl-1H-indol-4-yl)oxy]acetamide typically involves multiple steps:
Formation of the Pyrrole Moiety: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Coupling of Pyrrole and Indole Moieties: The final step involves coupling the pyrrole and indole moieties through an acetamide linkage. This can be achieved by reacting the pyrrole derivative with an indole derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the use of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, which can be oxidized to form indole-2,3-dione derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the acetamide linkage, potentially converting it to an amine.
Substitution: The compound can undergo substitution reactions, particularly at the pyrrole and indole rings, where various substituents can be introduced to modify its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions can be facilitated by reagents such as halogens (e.g., bromine) and acids (e.g., sulfuric acid).
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Amine derivatives of the original compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[(1-isopropyl-1H-pyrrol-2-yl)methyl]-2-[(1-methyl-1H-indol-4-yl)oxy]acetamide has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Biological Studies: It can be used to study the biological activities of pyrrole and indole derivatives, including their interactions with various enzymes and receptors.
Chemical Research: The compound can serve as a model for studying the reactivity and properties of heterocyclic compounds.
Mechanism of Action
The mechanism of action of N-[(1-isopropyl-1H-pyrrol-2-yl)methyl]-2-[(1-methyl-1H-indol-4-yl)oxy]acetamide likely involves interactions with specific molecular targets such as enzymes or receptors. The indole moiety, for example, is known to interact with various biological targets, including serotonin receptors and enzymes involved in tryptophan metabolism . The pyrrole moiety may also contribute to the compound’s biological activity by interacting with different molecular pathways.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share the indole moiety and have diverse biological activities.
Pyrrole Derivatives: Compounds like pyrrole-2-carboxylic acid and pyrrole-2-carbaldehyde share the pyrrole moiety and are known for their chemical reactivity and biological activities.
Uniqueness
N-[(1-isopropyl-1H-pyrrol-2-yl)methyl]-2-[(1-methyl-1H-indol-4-yl)oxy]acetamide is unique due to the combination of both pyrrole and indole moieties in a single molecule. This dual presence allows it to exhibit a broader range of biological activities and chemical reactivity compared to compounds containing only one of these moieties.
Properties
Molecular Formula |
C19H23N3O2 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
2-(1-methylindol-4-yl)oxy-N-[(1-propan-2-ylpyrrol-2-yl)methyl]acetamide |
InChI |
InChI=1S/C19H23N3O2/c1-14(2)22-10-5-6-15(22)12-20-19(23)13-24-18-8-4-7-17-16(18)9-11-21(17)3/h4-11,14H,12-13H2,1-3H3,(H,20,23) |
InChI Key |
GALRSDHJZFDOPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC=C1CNC(=O)COC2=CC=CC3=C2C=CN3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359293.png)



![Methyl 2-({[2-(formylamino)-2-adamantyl]carbonyl}amino)benzoate](/img/structure/B13359322.png)
![4-[6-Chloro-3-(2,4-dimethylanilino)imidazo[1,2-a]pyridin-2-yl]-2,6-diisopropylphenol](/img/structure/B13359327.png)
![3-{6-[(4-Chloro-3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine](/img/structure/B13359328.png)


![3-Methyl-8-azaspiro[4.5]decan-1-amine](/img/structure/B13359350.png)
![2-(Benzo[d][1,3,2]dioxaborol-2-yloxy)aniline](/img/structure/B13359356.png)
![4-amino-5-[1-(methylsulfonyl)piperidin-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B13359357.png)

![6-(4-Tert-butylphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359380.png)
